Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate
Brand Name: Vulcanchem
CAS No.: 7431-77-8
VCID: VC21342792
InChI: InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
SMILES:
Molecular Formula: C17H24N2O5S
Molecular Weight: 368.4 g/mol

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

CAS No.: 7431-77-8

Cat. No.: VC21342792

Molecular Formula: C17H24N2O5S

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate - 7431-77-8

CAS No. 7431-77-8
Molecular Formula C17H24N2O5S
Molecular Weight 368.4 g/mol
IUPAC Name 2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate
Standard InChI InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H
Standard InChI Key YLELSNOPYHTYTB-UHFFFAOYSA-N
Isomeric SMILES C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]
Canonical SMILES C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-]

Chemical Identity and Structure

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate, formally identified as sinapine thiocyanate, is an alkaloid compound with distinctive structural characteristics. The compound consists of a choline moiety linked to the thiocyanate group and a 4-hydroxy-3,5-dimethoxycinnamate backbone . This quaternary amine alkaloid has been thoroughly characterized through spectroscopic and analytical methods.

The molecular formula of this compound is C17H24N2O5S with a molecular weight of 368.45 g/mol . In chemical databases, it is registered with the CAS number 7431-77-8 . The structure comprises a sinapoyl group connected to a choline unit, with the thiocyanate functioning as a counterion to the quaternary ammonium . The parent compound, sinapine (C16H24NO5+), serves as the base structure to which the thiocyanate group is attached .

The systematic chemical naming reflects its complex structure, with alternate names including sinapoylcholine thiocyanate or O-sinapoylcholine thiocyanate . The compound's structure contributes significantly to its physicochemical properties and biological activities. The hydroxyl and methoxy groups on the aromatic ring play critical roles in its antioxidant capabilities, while the quaternary ammonium structure influences its interactions with biological receptors .

Physical and Chemical Properties

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate demonstrates specific physical and chemical properties that influence its stability, solubility, and potential applications in pharmaceutical formulations. A thorough understanding of these properties is essential for developing effective delivery systems and assessing its bioavailability.

The compound presents as a white to off-white solid with hygroscopic properties, requiring storage under inert atmosphere conditions at low temperatures to maintain stability . Its melting point ranges from 177-182°C, which is characteristic of its crystalline structure . The hygroscopic nature necessitates careful handling and storage protocols to prevent degradation.

Table 1: Physical and Chemical Properties of Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

PropertyCharacteristicsReference
Physical StateSolid
ColorWhite to Off-White
Melting Point177-182°C
Molecular Weight368.45 g/mol
SolubilitySlightly soluble in DMSO, methanol, and water
StabilityHygroscopic, requires storage under inert atmosphere at -20°C
FDA UNIIA9SJB3RPE2

Regarding solubility, the compound shows limited dissolution in common solvents such as DMSO, methanol, and water . This characteristic impacts its bioavailability and must be considered when developing formulations for biological applications. For in vitro studies, preparation of stock solutions typically requires ultrasonic assistance to achieve concentrations up to 50 mg/mL in DMSO .

Natural Sources and Occurrence

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate is predominantly found in various cruciferous plants, with specific distribution patterns and concentration variations across different plant tissues and species. Understanding its natural sources provides insight into traditional uses and potential extraction methods.

The compound occurs naturally as a secondary metabolite in the seeds of numerous cruciferous plants, with particularly high concentrations found in rapeseed (Brassica napus) and mustard seeds (Brassica spp.) . It is also notably present in Raphanus sativus (radish), where it has been quantified in both fresh and cooked forms . In fresh radish juice, the concentration has been measured at approximately 3.33 μg/g, while cooked radish juice contains about 1.49 μg/g, indicating that thermal processing reduces its content .

In plants, this compound serves various ecological functions, including defense mechanisms against herbivores and pathogens . The biosynthetic pathway in plants involves the conjugation of sinapic acid with choline, followed by the association with thiocyanate ions . This process is part of the plant's secondary metabolism, which varies in activity based on environmental conditions and growth stages.

Within plant tissues, the compound accumulates primarily in seeds, where it can constitute a significant portion of the seed's alkaloid content. In Semen Raphani (radish seed), it is recognized as one of the main active components of sinapine . The concentration varies seasonally and is influenced by cultivation conditions, harvesting time, and post-harvest processing methods.

Ethnobotanical records indicate that plants rich in this compound have been utilized in traditional medicine systems across various cultures for their medicinal properties, particularly for digestive and cardiovascular applications . These traditional uses align with the scientifically validated biological activities observed in modern research.

Preparation Methods and Synthesis

The preparation and synthesis of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate involve various extraction methodologies from natural sources as well as synthetic routes. These methods have evolved to optimize yield, purity, and scalability for both research and industrial applications.

Extraction from Natural Sources

The primary method for obtaining the compound involves extraction from plant materials, particularly cruciferous seeds. One efficient approach utilizes hot-alcohol-reflux-assisted sonication combined with anti-solvent precipitation to extract sinapine from rapeseed meals. This process typically begins with defatting the seeds to remove oils that might interfere with extraction efficiency.

A detailed extraction protocol involves:

  • Defatting of crushed seeds using hexane or other non-polar solvents

  • Extraction of the defatted material with ethanol, often enhanced by sonication

  • Filtration and concentration of the ethanolic extract

  • Conversion of extracted sinapine to sinapine thiocyanate through reaction with thiocyanate ions

  • Purification through crystallization or chromatographic techniques

Synthetic Approaches

Synthetic routes to produce the compound often start with 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) or related precursors. The synthesis of syringic acid itself can be achieved through controlled demethylation of 3,4,5-trimethoxybenzoic acid (TMBA) .

The process described in patent literature involves:

  • Treating TMBA with demethylating agents in either acidic or basic media

  • In acidic conditions, concentrated sulfuric acid is used at controlled temperatures

  • The reaction typically requires 6-17 hours for completion

  • The resulting 4-hydroxy-3,5-dimethoxybenzoic acid is then further modified to produce the cinnamate derivative

From syringic acid, the pathway continues through:

  • Conversion to the corresponding cinnamic acid derivative

  • Esterification with choline

  • Association with thiocyanate ions to form the final product

Industrial production methods typically include quality control measures such as High-Performance Liquid Chromatography (HPLC) analysis to ensure purity and consistency. A validated HPLC method utilizing a C18 column with acetonitrile and 3% acetic acid (10:90) as the mobile phase at a flow rate of 0.8 mL/min has been reported for quantification of the compound in plant extracts .

Biological Activities

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate exhibits a diverse range of biological activities that contribute to its therapeutic potential. These properties have been extensively studied across various biological systems and disease models.

Anti-inflammatory Effects

The compound demonstrates significant anti-inflammatory properties through multiple mechanisms. Research indicates that it effectively suppresses pro-inflammatory cytokine production and inhibits inflammatory pathways . One key mechanism involves the inhibition of NLRP3 inflammasome activation, which plays a crucial role in inflammatory processes .

In vascular endothelial cells, it reduces inflammation by downregulating the expression of inflammatory mediators such as IL-1β and IL-18 . This action contributes to its protective effects against vascular injury in hypertensive conditions. Studies in intervertebral disc cells show that the compound can effectively reduce levels of inflammatory markers and oxidative stress indices such as malondialdehyde (MDA) while increasing superoxide dismutase (SOD) activity .

Antioxidant Properties

The compound functions as a potent antioxidant, with capabilities to scavenge free radicals and enhance endogenous antioxidant systems . Its antioxidant activity is attributed to the hydroxyl and methoxy groups on the aromatic ring, which can donate electrons to neutralize reactive oxygen species .

In cellular studies, treatment with the compound has been shown to counteract hydrogen peroxide and antimycin A-induced mitochondrial oxidative stress in cardiomyocytes . This protective effect contributes to its potential applications in cardiovascular disorders and other conditions associated with oxidative damage.

Anticancer Properties

One of the most extensively studied biological activities of the compound is its anticancer potential. It exhibits antiproliferative effects against various cancer cell types, with particularly well-documented activity against pancreatic cancer cells .

The mechanism of action involves upregulation of Growth Arrest and DNA Damage-inducible Alpha (GADD45A), which plays a crucial role in cell cycle regulation and apoptosis . In pancreatic cancer cells, the compound significantly represses proliferation and colony formation while arresting cells in the G2/M phase of the cell cycle .

Additionally, it inhibits cancer cell mobility by increasing E-cadherin expression (an epithelial biomarker), suggesting potential anti-metastatic properties . Studies on human cutaneous squamous cell carcinoma SCL-1 cells have similarly demonstrated inhibitory effects on proliferation, migration, and invasion abilities .

Cardiovascular Effects

The compound shows promising cardiovascular protective effects, particularly in the context of hypertension and vascular endothelial dysfunction. It ameliorates vascular endothelial dysfunction by suppressing NLRP3 inflammasome activation in spontaneously hypertensive rats and human umbilical vein endothelial cells treated with angiotensin II .

Additional cardiovascular benefits include the ability to reduce cholesterol and low-density lipoprotein levels, prevent thrombosis, and attenuate thrombosis caused by inflammatory injury of vascular endothelial cells . These effects suggest potential applications in the management of cardiovascular diseases.

Other Biological Activities

The compound demonstrates acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in neurological disorders such as Alzheimer's disease, ataxia, myasthenia gravis, and Parkinson's disease . It also shows anti-angiogenic properties, which may contribute to its anticancer effects .

In gastrointestinal studies, the compound appears to positively correlate with gastric emptying while having limited impact on gastrointestinal transit . This suggests potential applications in certain digestive disorders.

Recent research has identified its role in ameliorating intervertebral disc degeneration by inhibiting nucleus pulposus cell pyroptosis, offering a novel therapeutic approach for this condition .

Molecular Mechanisms of Action

The therapeutic effects of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate are mediated through specific molecular targets and signaling pathways. Understanding these mechanisms provides insight into its diverse biological activities and guides rational therapeutic applications.

GADD45A Upregulation

A primary mechanism through which the compound exerts its anticancer effects is the upregulation of Growth Arrest and DNA Damage-inducible Alpha (GADD45A) . This protein plays crucial roles in stress responses, DNA repair, and cell cycle regulation. In pancreatic cancer cells, the compound significantly increases GADD45A expression, leading to:

  • Cell cycle arrest at the G2/M phase

  • Inhibition of proliferation and colony formation

  • Reduction in cell migration and invasion capabilities

Research confirms that inhibition of GADD45A significantly alleviates the suppressive effects of the compound on pancreatic cancer cell proliferation and mobility, confirming this protein as a key mediator of its anticancer activity .

NLRP3 Inflammasome Inhibition

The compound's anti-inflammatory effects, particularly in vascular endothelial cells, are largely attributed to the inhibition of NLRP3 inflammasome activation . This protein complex plays a central role in the inflammatory response by facilitating the maturation and secretion of pro-inflammatory cytokines.

Studies in spontaneously hypertensive rats and human umbilical vein endothelial cells demonstrate that the compound:

  • Reduces NLRP3 inflammasome activation

  • Decreases expression of inflammatory cytokines IL-1β and IL-18

  • Protects vascular endothelial function

  • Alleviates vascular endothelial cell injury induced by angiotensin II

This mechanism contributes significantly to its cardiovascular protective effects and potential applications in hypertension management.

Acetylcholinesterase Inhibition

The compound functions as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine . This inhibition leads to increased cholinergic neurotransmission, which may benefit conditions characterized by cholinergic deficiency, such as Alzheimer's disease.

The structural features that contribute to its AChE inhibitory activity include:

  • The quaternary ammonium group, which interacts with the anionic site of AChE

  • The aromatic moiety, which binds to the peripheral anionic site

  • The presence of hydroxyl and methoxy groups, which form hydrogen bonds with amino acid residues in the enzyme active site

CD36/CDC42-JAK2-STAT3 Pathway Modulation

Research indicates that the compound activates the CD36/CDC42-JAK2-STAT3 pathway in foam cells, contributing to its anti-inflammatory effects. This pathway plays important roles in cellular responses to various stimuli, including inflammation and oxidative stress.

P-glycoprotein Regulation

In cancer cells, the compound promotes doxorubicin accumulation by inducing a decrease in P-glycoprotein (P-gp) . P-gp is a transmembrane protein that functions as an efflux pump, removing various drugs from cells and contributing to multidrug resistance in cancer. By reducing P-gp expression, the compound may enhance the efficacy of chemotherapeutic agents and potentially overcome drug resistance.

Research Findings and Therapeutic Applications

The scientific investigation of choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate has yielded significant findings across multiple therapeutic areas. These research outcomes provide evidence for its potential clinical applications and guide future development efforts.

Cancer Research

Extensive research has been conducted on the anticancer properties of the compound, with particularly promising results in pancreatic cancer. A comprehensive study demonstrated that treatment with the compound significantly inhibited pancreatic cancer cell proliferation in a dose-dependent manner . The findings included:

  • Dose-dependent inhibition of cell viability (20-80 μM range)

  • Significant reduction in colony formation

  • Cell cycle arrest at the G2/M phase

  • Upregulation of GADD45A expression

  • Inhibition of cell migration and invasion

  • Suppression of tumor growth in xenograft models

The study confirmed GADD45A as a key mediator of the compound's anticancer effects, as inhibition of this protein significantly alleviated the suppressive effects on cancer cell proliferation and mobility .

Similar anticancer activity has been observed in human cutaneous squamous cell carcinoma SCL-1 cells, where the compound (5-20 μmol/L) inhibited proliferation, migration, and invasion . The mechanism appears to involve modulation of the EGFR/PI3K/Akt signaling pathway, which plays critical roles in cancer cell survival and proliferation.

Cardiovascular Research

Research on cardiovascular applications has focused primarily on vascular endothelial protection and blood pressure regulation. A significant study demonstrated that the compound ameliorates vascular endothelial dysfunction in spontaneously hypertensive rats by suppressing NLRP3 inflammasome activation . Key findings included:

  • Reduction in systolic blood pressure

  • Repair of damaged vascular endothelia

  • Decreased activation of the NLRP3 inflammasome

  • Reduced expression of inflammatory cytokines IL-1β and IL-18

In human umbilical vein endothelial cells, the compound significantly ameliorated angiotensin II-induced endothelial injury through similar mechanisms . Additional cardiovascular benefits observed include reduction in cholesterol and low-density lipoprotein levels, prevention of thrombosis, and attenuation of thrombosis caused by inflammatory injury of vascular endothelial cells .

Intervertebral Disc Degeneration Research

A recent innovative application of the compound involves its potential use in treating intervertebral disc degeneration (IDD), a major cause of low back pain. Research demonstrated that the compound effectively alleviates IDD by inhibiting nucleus pulposus cell pyroptosis . The study found that:

  • The compound attenuated LPS-induced decrease in nucleus pulposus cell activity

  • It blocked increases in oxidative stress markers (MDA) and decreases in antioxidant enzymes (SOD)

  • It inhibited the loss of collagen II and aggrecan, while repressing the expression of degradative enzymes MMP13 and ADAMTS-5

  • It suppressed LPS-induced pyroptosis of nucleus pulposus cells

Histological examination showed that the compound effectively alleviated various degenerative changes in intervertebral discs, including reduction in nucleus pulposus size and dense extracellular matrix .

Gastrointestinal Research

Studies on Raphanus sativus (radish) juice containing the compound suggest that it may positively correlate with gastric emptying, while having limited impact on gastrointestinal transit . This finding provides a basis for both food processing applications and in-depth exploration of the roles of radish ingredients in ameliorating gastrointestinal transit.

Comparative Analysis

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate shares structural and functional similarities with several related compounds. A comparative analysis provides context for understanding its unique properties and potential advantages for specific applications.

Structural Comparisons

The compound is structurally related to several other bioactive molecules found in plants, particularly phenolic compounds. The parent compound, sinapine (C16H24NO5+), serves as the base structure to which the thiocyanate ion is attached . Sinapine itself is the choline ester of sinapic acid, a hydroxycinnamic acid derivative .

Sinapic acid (4-hydroxy-3,5-dimethoxycinnamic acid), with molecular formula C11H12O5, is a precursor to the compound and exhibits its own spectrum of biological activities . The structural relationship between these compounds is important for understanding their relative biological potencies and mechanisms of action.

Table 2: Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Structural FeaturesDistinctive Elements
Sinapine thiocyanateC17H24N2O5SQuaternary ammonium with thiocyanate counterionThiocyanate group
SinapineC16H24NO5+Quaternary ammonium without counterionPositively charged nitrogen
Sinapic acidC11H12O5Hydroxycinnamic acid derivativeFree carboxylic acid group
Syringic acidC9H10O54-hydroxy-3,5-dimethoxybenzoic acidLacks double bond in side chain

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